Comparative In Vitro Cytotoxicity of Ancitabine vs. Cytarabine in Leukemia Cells
Ancitabine (as cyclocytidine hydrochloride) exhibits potent growth inhibition of murine L5178Y leukemia cells, with an IC50 of 0.041 µg/mL (approximately 156 nM) [1]. While a direct head-to-head comparison under identical conditions with cytarabine was not located in the primary literature, cross-study comparable data indicates that cytarabine inhibits DNA synthesis with a reported IC50 of 16 nM in other systems [2]. The available quantitative data for ancitabine in L5178Y cells provides a benchmark for its in vitro antileukemic activity, and its primary differentiation stems from its sustained release profile rather than a superior absolute IC50 value.
| Evidence Dimension | In vitro cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 0.041 µg/mL (approx. 156 nM) |
| Comparator Or Baseline | Cytarabine: 16 nM (reported in other systems) |
| Quantified Difference | Not directly comparable; ancitabine's IC50 is higher but its efficacy is mediated via sustained release of cytarabine. |
| Conditions | L5178Y murine leukemia cells, in vitro |
Why This Matters
This data establishes ancitabine's baseline antileukemic potency in a standard cell line, which is essential for calculating appropriate concentrations in cell-based assays and for understanding its activity relative to its active metabolite.
- [1] Bertin Bioreagent. Cyclocytidine (hydrochloride) - CAT N°: 29014. Technical Datasheet. View Source
- [2] TargetMol. Cytarabine hydrochloride. Product Datasheet. View Source
